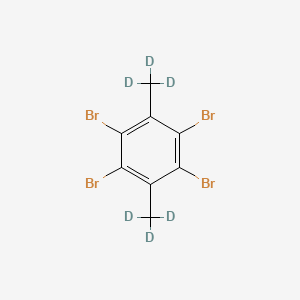
2,3,5,6-Tetrabromo-p-xylene-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrabromo-p-xylene-d6 is a deuterated derivative of 2,3,5,6-Tetrabromo-p-xylene. It is a stable isotope-labeled compound with the molecular formula C8D6Br4 and a molecular weight of 427.79 g/mol . This compound is primarily used in scientific research as a reference material and in various analytical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-p-xylene-d6 typically involves the bromination of p-xylene-d6. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 5, and 6 positions of the aromatic ring. The process involves the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product in a highly pure form .
化学反应分析
Types of Reactions
2,3,5,6-Tetrabromo-p-xylene-d6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of p-xylene-d6.
Oxidation: Formation of tetrabromo-p-toluic acid derivatives.
科学研究应用
2,3,5,6-Tetrabromo-p-xylene-d6 is used in various scientific research applications, including:
Analytical Chemistry: As a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the calibration of instruments and validation of analytical methods.
Environmental Studies: Used as a tracer to study the behavior and fate of brominated compounds in the environment.
Material Science: Employed in the synthesis of flame retardant materials due to its brominated structure.
Biological Research: Investigated for its potential effects on biological systems and its role as a contaminant.
作用机制
The mechanism of action of 2,3,5,6-Tetrabromo-p-xylene-d6 is primarily related to its brominated structure. The bromine atoms can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In environmental studies, it acts as a persistent organic pollutant, and its interactions with biological systems are of significant interest .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrabromo-p-xylene: The non-deuterated version of the compound, used in similar applications but without the stable isotope labeling.
Pentabromochlorocyclohexane: Another brominated compound used as a flame retardant.
Tetrabromo-o-chlorotoluene: A brominated aromatic compound with similar applications.
Uniqueness
2,3,5,6-Tetrabromo-p-xylene-d6 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical chemistry and environmental studies. The deuterium atoms provide distinct advantages in NMR spectroscopy and mass spectrometry, allowing for more precise and accurate measurements .
生物活性
2,3,5,6-Tetrabromo-p-xylene-d6 is a brominated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This compound is a deuterated variant of 2,3,5,6-Tetrabromo-p-xylene, characterized by its molecular formula C8H6Br4 and a molecular weight of approximately 427.79 g/mol. The presence of four bromine atoms and deuterated methyl groups on the benzene ring contributes to its unique properties as a flame retardant and environmental pollutant.
Chemical Structure and Properties
The structural configuration of this compound includes:
- Bromine Substituents : Four bromine atoms enhance the compound's stability and thermal resistance.
- Deuterated Methyl Groups : The substitution of hydrogen with deuterium in the methyl groups provides insights into its metabolic pathways and environmental behavior.
Biological Activity
Research indicates that this compound exhibits several biological activities primarily linked to its structural characteristics:
- Endocrine Disruption : The compound has been studied for its potential endocrine-disrupting effects. It may interfere with hormonal functions in wildlife and humans due to its structural similarity to natural hormones.
- Neurotoxicity : Evidence suggests that brominated flame retardants can have neurotoxic effects. Studies have indicated that exposure to such compounds may lead to developmental neurotoxicity in various animal models .
- Environmental Persistence : As an environmental pollutant, this compound is noted for its persistence in ecosystems. Its accumulation in living organisms raises concerns regarding long-term ecological impacts .
Endocrine Disruption Studies
A study conducted on aquatic organisms revealed that exposure to brominated compounds like this compound resulted in altered hormone levels and reproductive outcomes. Specifically:
- Test Organism : Zebrafish (Danio rerio)
- Findings : Increased levels of estrogenic activity were observed when exposed to varying concentrations of the compound over a 30-day period. This suggests potential risks for aquatic life due to hormonal interference.
Neurotoxicity Research
Research focusing on the neurotoxic effects of brominated flame retardants highlighted:
- Test Organism : Rat models
- Methodology : Behavioral assessments and histological examinations were performed post-exposure.
- Results : Significant impairments in motor skills and cognitive functions were noted in subjects exposed to high concentrations of this compound compared to control groups .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Bromine Atoms | Endocrine Disruption | Neurotoxicity |
|---|---|---|---|---|
| This compound | C8H6Br4 | 4 | Yes | Yes |
| Decabromodiphenylethane | C12H2Br10 | 10 | Yes | Yes |
| Tetrabromophthalic Anhydride | C8Br4O3 | 4 | Yes | Limited |
属性
分子式 |
C8H6Br4 |
|---|---|
分子量 |
427.79 g/mol |
IUPAC 名称 |
1,2,4,5-tetrabromo-3,6-bis(trideuteriomethyl)benzene |
InChI |
InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3/i1D3,2D3 |
InChI 键 |
RXKOKVQKECXYOT-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1Br)Br)C([2H])([2H])[2H])Br)Br |
规范 SMILES |
CC1=C(C(=C(C(=C1Br)Br)C)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















